molecular formula C19H20N2O3 B593607 (1E,4E)-1-(4-hydroxy-3-methoxyphenyl)-5-(3,5,6-trimethyl-2-pyrazinyl)-1,4-pentadien-3-one

(1E,4E)-1-(4-hydroxy-3-methoxyphenyl)-5-(3,5,6-trimethyl-2-pyrazinyl)-1,4-pentadien-3-one

Cat. No.: B593607
M. Wt: 324.4 g/mol
InChI Key: FVCYSHIIMOFVLY-ZIRGRKGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10706 is a ligustrazine-curcumin hybrid compound known for its ability to promote the accumulation of intracellular reactive oxygen species preferentially in lung cancer cells. This compound has shown potential in inhibiting the proliferation of both drug-sensitive and drug-resistant lung cancer cells .

Chemical Reactions Analysis

CAY10706 undergoes various types of chemical reactions, including:

    Oxidation: Promotes the accumulation of reactive oxygen species.

    Reduction: Not specifically documented for this compound.

    Substitution: Likely involved in the initial synthesis stages.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature environments. The major products formed from these reactions are typically intermediates leading to the final ligustrazine-curcumin hybrid structure .

Scientific Research Applications

CAY10706 has several scientific research applications, particularly in the fields of:

    Chemistry: Used as a reference standard in various chemical analyses.

    Biology: Studied for its effects on cellular processes, especially in cancer cells.

    Medicine: Investigated for its potential therapeutic effects in treating lung cancer.

    Industry: Utilized in research and development for new cancer treatments.

Mechanism of Action

The mechanism by which CAY10706 exerts its effects involves the suppression of the thioredoxin reductase system and the inhibition of the NF-κB, Akt, and ERK signaling pathways. These molecular targets and pathways are crucial in regulating cell proliferation, survival, and apoptosis, making CAY10706 a promising candidate for cancer therapy .

Comparison with Similar Compounds

CAY10706 can be compared with other ligustrazine and curcumin derivatives. Similar compounds include:

    Ligustrazine: Known for its neuroprotective and anti-inflammatory properties.

    Curcumin: Widely studied for its anti-inflammatory, antioxidant, and anticancer effects.

What sets CAY10706 apart is its hybrid structure, which combines the beneficial properties of both ligustrazine and curcumin, leading to enhanced efficacy in promoting reactive oxygen species accumulation and inhibiting cancer cell proliferation .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

(1E,4E)-1-(4-hydroxy-3-methoxyphenyl)-5-(3,5,6-trimethylpyrazin-2-yl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-12-13(2)21-17(14(3)20-12)9-8-16(22)7-5-15-6-10-18(23)19(11-15)24-4/h5-11,23H,1-4H3/b7-5+,9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCYSHIIMOFVLY-ZIRGRKGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)C=CC(=O)C=CC2=CC(=C(C=C2)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(C(=N1)C)/C=C/C(=O)/C=C/C2=CC(=C(C=C2)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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